molecular formula C8H7Cl3O2 B4083018 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

4-(2,2,2-trichloro-1-hydroxyethyl)phenol

Cat. No. B4083018
M. Wt: 241.5 g/mol
InChI Key: BEGKQLRDEXUNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2,2-trichloro-1-hydroxyethyl)phenol, also known as triclosan, is a synthetic antimicrobial agent widely used in personal care and household products. It was first introduced in the 1970s and has since become one of the most commonly used antimicrobial agents in the world. Triclosan is known for its broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, fungi, and viruses. In recent years, triclosan has been the subject of intense scientific research due to concerns about its potential health and environmental impacts.

Mechanism of Action

The mechanism of action of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol is not fully understood, but it is believed to disrupt bacterial cell membranes and inhibit fatty acid synthesis. Triclosan has been shown to bind to the active site of the enzyme enoyl-acyl carrier protein reductase, which is involved in fatty acid synthesis. This binding inhibits the enzyme's activity, leading to a decrease in bacterial fatty acid synthesis and ultimately cell death.
Biochemical and Physiological Effects:
Triclosan has been shown to have a number of biochemical and physiological effects. In addition to its antimicrobial properties, 4-(2,2,2-trichloro-1-hydroxyethyl)phenol has been shown to have anti-inflammatory and antioxidant effects. Triclosan has also been shown to disrupt endocrine function in animals, leading to concerns about its potential effects on human health.

Advantages and Limitations for Lab Experiments

Triclosan has several advantages for laboratory experiments. It is a well-established antimicrobial agent with a broad spectrum of activity, making it useful for a wide range of experiments. Triclosan is also relatively stable and can be easily incorporated into experimental protocols. However, 4-(2,2,2-trichloro-1-hydroxyethyl)phenol is not without limitations. It has been shown to have toxic effects on some organisms, and its use in laboratory experiments may not accurately reflect the effects of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol in natural environments.

Future Directions

There are many future directions for research on 4-(2,2,2-trichloro-1-hydroxyethyl)phenol. One area of interest is the potential health effects of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol exposure in humans. There is evidence to suggest that 4-(2,2,2-trichloro-1-hydroxyethyl)phenol may disrupt endocrine function and contribute to the development of antibiotic resistance. Further research is needed to fully understand the potential health impacts of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol exposure. Another area of interest is the environmental impact of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol. Triclosan has been detected in waterways and has been shown to have toxic effects on aquatic organisms. Further research is needed to understand the environmental fate of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol and its potential impact on ecosystems. Finally, there is a need for alternative antimicrobial agents that are effective but less harmful to human health and the environment. Research into alternative antimicrobial agents could help to reduce the use of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol and other harmful antimicrobial agents.

Scientific Research Applications

Triclosan has been extensively studied for its antimicrobial properties and has been used in a wide range of products, including soaps, toothpaste, deodorants, and cleaning agents. It has also been used in medical devices such as catheters and wound dressings. Triclosan is commonly used in laboratory experiments to test the efficacy of antimicrobial agents and to study the mechanism of action of antimicrobial agents.

properties

IUPAC Name

4-(2,2,2-trichloro-1-hydroxyethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGKQLRDEXUNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2,2-Trichloro-1-hydroxyethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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